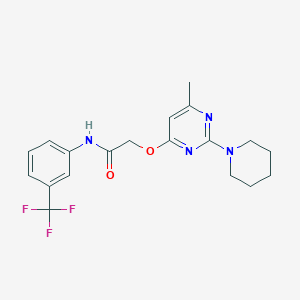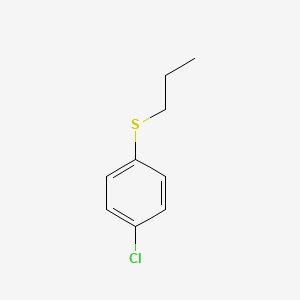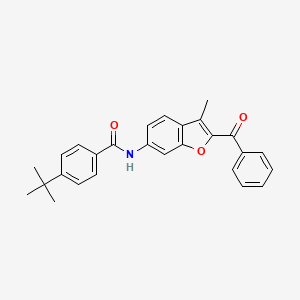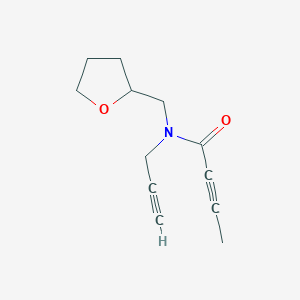![molecular formula C18H17NO2S B2487737 7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one CAS No. 1707372-65-3](/img/structure/B2487737.png)
7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of quinolinone derivatives and their synthesis has been a topic of interest due to their diverse chemical properties and potential applications in various fields. These compounds are known for their complex molecular structures and the intricate reactions they undergo.
Synthesis Analysis
Synthesis of quinolinone derivatives often involves multi-step chemical reactions, including cyclization, condensation, and substitution reactions. For instance, Fretz et al. (2000) described the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one, showcasing the utility of NMR spectroscopy in establishing the structure of such compounds (Fretz, Gaugler, & Schneider, 2000).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is often elucidated using advanced spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, Xiang (2004) synthesized and characterized ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, demonstrating the complex structure of such molecules (Xiang, 2004).
Chemical Reactions and Properties
Quinolinone derivatives participate in various chemical reactions, including halogenation, alkylation, and arylation. These reactions can significantly alter their chemical properties, as seen in the work by Costa et al. (2004), who explored the synthesis of benzoxazines and quinoline-4-ones via palladium-catalyzed oxidative carbonylation (Costa et al., 2004).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as melting point, solubility, and crystalline structure, are crucial for their application. These properties are often determined through empirical testing and crystallography.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of quinolinone derivatives, are influenced by their molecular structure. Studies like those by Geesi (2020) provide insights into the antibacterial evaluation and crystal structure of quinazolinone derivatives, highlighting the importance of structure-activity relationships (Geesi, 2020).
科学的研究の応用
Synthesis and Structural Analysis
- A study by Fretz, Gaugler, and Schneider (2000) investigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. They established the structures of these isomers through extensive NMR spectroscopy, revealing simple access to these novel compounds (Fretz, Gaugler, & Schneider, 2000).
Novel Compound Synthesis
- Pokhodylo and Obushak (2019) described the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a process involving the oxidation of sulfide sulfur and treatment with sodium hydride (Pokhodylo & Obushak, 2019).
Derivative Compound Development
- Ahamed et al. (2019) synthesized new derivatives of 7-ethyl-4-methyl quinoline-2-one, which involved cyclization reactions and treatments with various compounds to produce new derivatives containing amide, imine, and acetylenic groups (Ahamed et al., 2019).
Natural Product Chemistry
- Reisch, Iding, and Bassewitz (1993) worked on ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, leading to the formation of various derivatives through reactions with other compounds. This work contributes to the understanding of natural product chemistry and synthesis of quinolin-2(1H)-one derivatives (Reisch, Iding, & Bassewitz, 1993).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3-[2-(benzenesulfinyl)ethyl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-7-8-14-12-15(18(20)19-17(14)11-13)9-10-22(21)16-5-3-2-4-6-16/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBAHSVISNCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCS(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

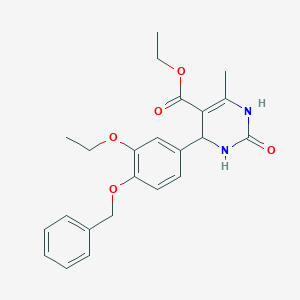
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
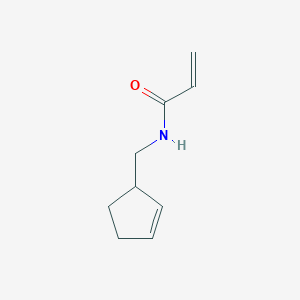
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
